molecular formula C10H16O4 B3148428 (S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate CAS No. 64520-58-7

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Cat. No. B3148428
CAS RN: 64520-58-7
M. Wt: 200.23 g/mol
InChI Key: GZVXALXOWVXZLH-GJIOHYHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, also known as EDDA, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is a versatile building block in organic synthesis, and it has shown promising results in scientific research for its potential use as a drug delivery system and as a precursor for the synthesis of biologically active molecules.

Scientific Research Applications

Stereoselectivity in Chemical Reactions

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is used in studies exploring stereoselectivity in chemical reactions. One such study focuses on the 1,4-addition reaction of organocopper reagents to this compound, revealing that the chemo- and stereoselectivity of these reactions depend significantly on the composition of the organocopper reagent. This research provides valuable insights into the anti-selectivity observed in these reactions, which is crucial for various synthetic applications (Nilsson & Ullenius, 1994).

Polymerization and Material Science

The compound has applications in polymer science, particularly in the preparation and polymerization of vinyl monomers containing the 2-oxo-1,3-dioxolane group. Research in this area explores the reactivity ratios in copolymerization of these monomers, leading to the development of polymers with distinct properties, such as internal ultraviolet sensitizers. This has implications in creating new materials with specific light and heat responsiveness (D′alelio & Huemmer, 1967).

Synthesis of Copolymers for Bioconjugation

Another application is in the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers are synthesized for potential use in bioconjugation, a process important in biotechnology and medicine. Such copolymers exhibit narrow molecular weight distributions and could be tailored for specific bioconjugation applications (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

Development of Biocompatible Polymers

The use of this compound extends to the development of biocompatible polymers. For example, research has been conducted on synthesizing acrylate monomers with cyclic ortho ester groups, which are then copolymerized to form thermoresponsive polymers. These polymers have potential applications in biomedicine due to their water solubility and temperature-responsive behavior (Qiao, Du, Zhang, Liang, & Li, 2010).

properties

IUPAC Name

ethyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXALXOWVXZLH-GJIOHYHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H]1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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